Cas no 1895315-36-2 (2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)

2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine
- 1895315-36-2
- EN300-1993583
-
- インチ: 1S/C13H15ClN2/c1-13(2,8-15)10-7-9-5-3-4-6-11(9)16-12(10)14/h3-7H,8,15H2,1-2H3
- InChIKey: PFXFTTICOTXOLH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC2C=CC=CC=2N=1)C(C)(C)CN
計算された属性
- せいみつぶんしりょう: 234.0923762g/mol
- どういたいしつりょう: 234.0923762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 38.9Ų
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993583-0.1g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 0.1g |
$1144.0 | 2023-09-16 | ||
Enamine | EN300-1993583-5.0g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1993583-0.5g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 0.5g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1993583-5g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 5g |
$3770.0 | 2023-09-16 | ||
Enamine | EN300-1993583-1g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 1g |
$1299.0 | 2023-09-16 | ||
Enamine | EN300-1993583-10g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 10g |
$5590.0 | 2023-09-16 | ||
Enamine | EN300-1993583-0.25g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 0.25g |
$1196.0 | 2023-09-16 | ||
Enamine | EN300-1993583-1.0g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1993583-10.0g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1993583-2.5g |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine |
1895315-36-2 | 2.5g |
$2548.0 | 2023-09-16 |
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amineに関する追加情報
Introduction to 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine (CAS No. 1895315-36-2)
2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1895315-36-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a quinoline core substituted with a chloro group and an amine functional group, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.
The quinoline moiety is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a chloro group at the 2-position of the quinoline ring enhances its electronic properties and can influence its interactions with biological targets. Additionally, the presence of an amine group at the 3-position provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties.
The structure of 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine consists of a quinoline backbone substituted with a chloro group at the 2-position and an amine-linked isobutyl group at the 3-position. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, which can be advantageous for membrane permeability and binding affinity. The molecular geometry and electronic distribution are critical factors that determine its reactivity and interaction with biological receptors.
In recent years, there has been growing interest in quinoline derivatives as potential therapeutic agents. Studies have shown that modifications to the quinoline scaffold can significantly alter its pharmacological profile. For instance, research has demonstrated that substituents at the 3-position of the quinoline ring can influence its binding affinity to enzymes and receptors involved in various disease pathways. The amine group in 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine provides a versatile site for further derivatization, allowing chemists to explore new analogs with enhanced efficacy or reduced toxicity.
The synthesis of 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine involves multi-step organic reactions, typically starting from commercially available quinoline derivatives. The introduction of the chloro group can be achieved through halogenation reactions, while the amine linkage is formed via nucleophilic substitution or reductive amination techniques. The use of high-purity starting materials and controlled reaction conditions is essential to ensure high yield and minimal byproduct formation.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have suggested that derivatives of quinoline with similar structural features exhibit promising activity against various diseases. For example, research has indicated that certain quinoline derivatives possess anti-inflammatory, antiviral, and anticancer properties. While 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine itself may not have been directly tested in clinical trials, its structural motifs suggest that it could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
The pharmacokinetic properties of this compound are also an area of active investigation. Factors such as solubility, stability, bioavailability, and metabolic clearance are critical determinants of its potential clinical utility. Computational modeling techniques have been employed to predict these properties before experimental validation. These models help in optimizing the structure to enhance drug-like characteristics and reduce potential side effects.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like 2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, making it more feasible to explore derivatives on an industrial scale. Additionally, green chemistry principles have been integrated into synthetic routes to minimize environmental impact while maintaining high efficiency.
The biological activity of this compound is another key focus area. Researchers are investigating how different substituents on the quinoline ring affect its interaction with biological targets such as enzymes and receptors. The amine group, in particular, plays a crucial role in modulating these interactions. By varying the length or substitution pattern of the alkyl chain attached to the amine, scientists can fine-tune the pharmacological profile to achieve desired effects.
In conclusion, 1895315-36- cas no1895315 no1895315 no1895315 no1895315 no1895315 no1895315 no18953153no18953153> (CAS No.)> no189>no189>no189>no189>no189>no189 strong>>no189>no189 strong>>no189>no189 strong>>no189>no189 strong>>> no19 > no19 > no19 > no19 > no19
In summary,
In summary,
In summary,
In summary,
In summary,
In summary,
In summary,
In summary,
In summary,
In summary,
In summary,
In summary,
*<h1>Introduction </h1>* <h1>Introduction </h1>*<h1>Introduction </h1>*<h1>Introduction </h1>*<h1>Introduction </h1>*<h1>Introduction </h1>*<h1>Introduction </h1>*<h1>Introduction </h1>>>>>>>>>>>>
*<p>
*<p>
*<p
*&l
*&l
*&l
*&l
*&l
1895315-36-2 (2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine) 関連製品
- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)
- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)
- 1338993-73-9(1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol)
- 2538309-07-6(5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate)
- 2548988-50-5(N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)
- 1689850-90-5((2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol)
- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)
- 92404-70-1(3-bromofuro3,2-cpyridine)



